Fluorescence Lifetime of ε-ATP Is 3- to 4-Fold Longer than mant-ATP, Enabling Superior Signal-to-Noise in Time-Resolved Assays
ε-ATP exhibits a fluorescence lifetime of 27 ns free in aqueous solution and 36 ns when bound to G-actin [1]. In contrast, the widely used ribose-modified fluorescent analog mant-ATP displays a lifetime of approximately 8.4 ns when bound to dynein [2]. This 3- to 4-fold longer lifetime permits time-gated detection that discriminates against short-lived autofluorescence, improving signal-to-background ratios in cellular and protein-binding contexts without requiring a larger, more perturbative fluorophore.
| Evidence Dimension | Fluorescence lifetime (bound state) |
|---|---|
| Target Compound Data | ε-ATP: 36 ns (G-actin bound); 27 ns (free in water) |
| Comparator Or Baseline | mant-ATP: 8.4 ns (dynein bound) |
| Quantified Difference | ε-ATP lifetime is ~4.3× longer than mant-ATP in protein-bound state; ~3.2× longer in free solution |
| Conditions | ε-ATP: G-actin, pH 7.0, 20 °C [1]; mant-ATP: axonemal dynein, 25 °C [2] |
Why This Matters
Longer fluorescence lifetime directly enables time-resolved fluorescence spectroscopy and time-gated imaging, reducing background and increasing detection sensitivity without increasing fluorophore size or altering binding site interactions.
- [1] Harvey SC, Cheung HC, Thames KE. Fluorescence studies of 1,N⁶-ethenoadenosine triphosphate bound to G-actin: the nucleotide base is inaccessible to water. Biochem Biophys Res Commun. 1976;73(4):865-868. doi:10.1016/0006-291X(76)90201-1 View Source
- [2] Mocz G, Helms MK, Gibbons IR. Probing the nucleotide binding sites of axonemal dynein with the fluorescent nucleotide analogue 2'(3')-O-(-N-methylanthraniloyl)-adenosine 5'-triphosphate. Biochemistry. 1998;37(27):9862-9869. doi:10.1021/bi980308m View Source
